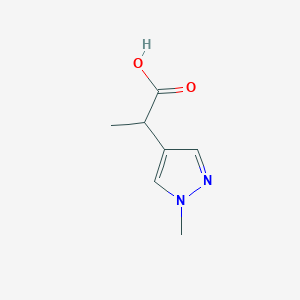

2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Description

Contextualization of Pyrazole (B372694) and Propanoic Acid Moieties in Contemporary Chemical and Biological Research

The pyrazole and propanoic acid moieties are independently recognized as "privileged structures" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. researchgate.net

The Pyrazole Moiety: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design. nih.govnih.gov Its unique physicochemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological macromolecules. nih.gov Consequently, pyrazole derivatives have demonstrated a remarkable breadth of biological activities, as detailed in Table 1. globalresearchonline.net The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib (B62257) and the anti-obesity drug Rimonabant, underscores the therapeutic importance of this heterocyclic system. nih.govmdpi.com More than 50 synthetic medicines containing a pyrazole ring are available on the global market, with over 30 approved by the U.S. Food and Drug Administration (FDA) since 2011 alone. nih.gov

Table 1: Documented Biological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.govresearchgate.net |

| Analgesic | researchgate.net |

| Anticancer | researchgate.nethilarispublisher.com |

| Antimicrobial | globalresearchonline.net |

| Antiviral | researchgate.net |

| Anticonvulsant | globalresearchonline.net |

| Antidepressant | mdpi.com |

This table is interactive and can be sorted by column.

The Propanoic Acid Moiety: Aryl propanoic acid derivatives represent a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The archetypal member of this class, Ibuprofen, is one of the most widely used drugs globally for treating pain and inflammation. The biological action of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain. nih.gov The propanoic acid group is crucial for this activity. Beyond their anti-inflammatory and analgesic effects, various derivatives have been investigated for a range of other therapeutic applications, highlighting the versatility of this functional group in drug discovery.

Rationale for Dedicated Academic Investigation into 2-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid

The dedicated investigation of this compound is founded on a well-established principle in medicinal chemistry: molecular hybridization. This strategy involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.

The rationale for studying this specific compound is multi-faceted:

Synergistic Pharmacological Action: The compound synergistically combines the pyrazole core, found in selective COX-2 inhibitors like Celecoxib, with the propanoic acid moiety, a hallmark of classical NSAIDs. This design logically targets the molecular pathways of inflammation and pain. nih.govmdpi.com

Potential for Improved Selectivity and Safety: A primary goal in NSAID research is the development of agents with improved gastrointestinal safety profiles. This is often achieved by designing molecules that selectively inhibit the COX-2 isoform over COX-1. Given that many pyrazole-based drugs exhibit COX-2 selectivity, there is a strong rationale to investigate whether this compound shares this desirable property. nih.govtandfonline.com

Exploration of Novel Biological Space: While arylpropionic acids are well-studied, the replacement of the aryl group with a heterocyclic pyrazole ring explores a different chemical space. This modification can significantly alter the compound's electronic distribution, lipophilicity, and metabolic stability, potentially leading to a unique pharmacological profile.

Overview of Structural Classes Related to this compound in Scientific Literature

The structure of this compound belongs to the broader class of pyrazole-alkanoic acids. Scientific literature contains numerous examples of related structural classes where either the pyrazole core is modified or linked to different functional groups, or where the propanoic acid is attached to other heterocyclic systems. These analogues are crucial for establishing structure-activity relationships (SAR). nih.gov

Table 2: Examples of Structurally Related Compound Classes

| Compound Class | General Structure/Description | Research Context | Reference |

|---|---|---|---|

| Pyrazole-Oxadiazoles | Compounds where a pyrazole ring is linked to a 1,3,4-oxadiazole (B1194373) ring. | Investigated for antibacterial, antifungal, and anti-inflammatory activities. | nih.gov |

| Pyrazole-Thiazoles | Hybrid molecules containing both pyrazole and thiazole (B1198619) heterocyclic systems. | Synthesized and evaluated for antimicrobial and anticancer properties. | nih.gov |

| Pyrazole Carboxamides | Pyrazole derivatives featuring a carboxamide functional group. | Studied as potential inhibitors of various enzymes and for anti-inflammatory effects. | mdpi.com |

| N-Substituted Pyrazoles | Pyrazoles with various substituents on the N1 nitrogen atom. | Explored for analgesic and COX inhibitory activity. | tandfonline.com |

| 3,4,5-Trisubstituted Pyrazoles | Pyrazole rings with substituents at positions 3, 4, and 5. | Investigated for potent anti-inflammatory activity and COX-2 selective inhibition. | nih.gov |

This table is interactive and can be sorted by column.

The study of these related classes provides valuable insights. For instance, research on different substitution patterns on the pyrazole ring can inform how modifications to this compound might affect its biological activity. nih.gov Similarly, the replacement of the propanoic acid with other acidic bioisosteres, such as hydroxamic acids, has been explored to modulate potency and selectivity against specific targets. researchgate.net

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic investigation into this compound would be structured to fully elucidate its chemical, biological, and pharmacological properties. The primary objectives of such an inquiry would include:

Chemical Synthesis and Characterization:

To develop and optimize a robust synthetic route for the compound and its analogues. mdpi.com

To unambiguously confirm the structure and purity of all synthesized compounds using modern analytical techniques (NMR, MS, HPLC).

Biological and Pharmacological Evaluation:

To conduct in vitro screening to determine the compound's primary biological activities, with a focus on anti-inflammatory and analgesic targets (e.g., COX-1/COX-2 enzyme inhibition assays). tandfonline.com

To perform a broader panel of bioassays to explore potential polypharmacology, including anticancer, antimicrobial, and antioxidant activities. researchgate.nethilarispublisher.com

To conduct in vivo studies in established animal models of inflammation and pain to validate in vitro findings. nih.gov

Structure-Activity Relationship (SAR) Studies:

To synthesize a library of structural analogues by systematically modifying the pyrazole ring, the propanoic acid side chain, and the methyl group. nih.gov

To correlate specific structural modifications with changes in biological activity to build a comprehensive SAR model, which can guide the design of more potent and selective compounds. mdpi.com

Mechanism of Action and Molecular Modeling:

To elucidate the molecular mechanism underlying the compound's biological effects.

To use computational tools, such as molecular docking, to predict and rationalize the binding interactions of the compound with its biological target(s). mdpi.com

This systematic approach would provide a thorough understanding of this compound, establishing its potential as a lead compound for further drug development and contributing valuable knowledge to the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVRFCWUMKSDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248781-46-5 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 1 Methyl 1h Pyrazol 4 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Pyrazolylpropanoic Acid Scaffold

Retrosynthetic analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid offers several logical pathways for its construction. The primary strategic disconnections focus on the formation of the pyrazole (B372694) core and the installation of the propanoic acid side chain at the C4 position.

A primary disconnection breaks the bond between the chiral center and the pyrazole ring (Cα-C4), leading to a 1-methyl-1H-pyrazole synthon and a propanoic acid synthon. However, a more convergent strategy involves disconnecting the propanoic acid side chain at the Cα-Cβ bond or through functional group interconversion, tracing it back to a two-carbon unit, such as an acetyl group or a vinyl group, attached to the pyrazole ring.

The most fundamental disconnection targets the pyrazole ring itself. The Knorr pyrazole synthesis is a classic and reliable method, suggesting a disconnection across the N1-C5 and C3-N2 bonds. This approach identifies methylhydrazine and a functionalized 1,3-dicarbonyl compound as the key precursors. The 1,3-dicarbonyl equivalent must contain the latent propanoic acid side chain. For instance, a substituted β-ketoester or a derivative of malonic acid can serve this purpose. This retrosynthetic blueprint forms the basis for many of the multi-step synthetic approaches discussed below.

Development and Optimization of Novel Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various methodologies, ranging from traditional multi-step sequences to modern chemo-enzymatic and green chemistry approaches.

Multi-step Total Synthesis Approaches

Multi-step syntheses provide a robust framework for constructing the target molecule, allowing for purification and characterization of intermediates. A common strategy involves the initial formation of the pyrazole ring followed by functionalization at the C4 position. mdpi.com

One effective pathway begins with the synthesis of a pyrazole-4-carbaldehyde intermediate. The Vilsmeier-Haack reaction is a powerful tool for this transformation, reacting arylhydrazones with a reagent like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to yield 4-formyl pyrazole derivatives. nih.govnih.gov

A plausible synthetic sequence is outlined below:

Pyrazole-4-carbaldehyde Synthesis: An appropriate hydrazone undergoes a Vilsmeier-Haack reaction to produce 1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov

Homologation to Propanoic Acid: The aldehyde is then converted to the propanoic acid side chain. This can be accomplished via several standard organic transformations:

Knoevenagel Condensation: The aldehyde is condensed with malonic acid in the presence of a base like pyridine (B92270) to form a pyrazolyl-substituted acrylic acid. Subsequent catalytic hydrogenation reduces the double bond to yield the target propanoic acid.

Wittig or Horner-Wadsworth-Emmons Reaction: Reaction of the aldehyde with a phosphorus ylide, such as the one derived from ethyl 2-(triphenylphosphoranylidene)acetate, forms an α,β-unsaturated ester. This intermediate is then subjected to catalytic hydrogenation to reduce the double bond, followed by hydrolysis of the ester to afford the final carboxylic acid.

More recently, novel cascade reactions have been developed. For example, a copper(II)-catalyzed aerobic cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones has been reported to synthesize various 4-(pyrazol-4-yl) butanoic and 5-(pyrazol-4-yl) pentanoic acids. researchgate.net This demonstrates the potential for developing highly efficient, one-pot procedures for related structures.

Chemo-enzymatic Synthesis Strategies

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts, offering a powerful approach for producing chiral molecules. For this compound, which is a chiral compound, enzymatic methods are particularly valuable for accessing single enantiomers.

A prominent strategy is the enzymatic kinetic resolution of a racemic mixture of the corresponding ester. Lipases are commonly used for this purpose due to their stereoselectivity. For instance, a racemic methyl or ethyl ester of this compound could be subjected to hydrolysis catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the acid and ester can then be separated, providing access to both enantiomers with high optical purity. nih.govacs.org

Another chemo-enzymatic route involves the asymmetric reduction of a prochiral ketone precursor. This would begin with the chemical synthesis of 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This α-keto acid can then be stereoselectively reduced using a dehydrogenase enzyme, such as a lactate (B86563) dehydrogenase (LDH), which utilizes a cofactor like NADH. nih.gov Depending on the specific enzyme chosen (D-LDH or L-LDH), either the (R) or (S) enantiomer of the corresponding α-hydroxy acid can be produced, which can then be further converted to the target compound.

| Enzyme Class | Precursor | Transformation | Product | Reference |

| Lipase (e.g., CALB) | Racemic ester of this compound | Kinetic Resolution (Hydrolysis) | (R)-acid and (S)-ester (or vice versa) | nih.gov |

| Dehydrogenase (e.g., LDH) | 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | Asymmetric Reduction | (R)- or (S)-2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | nih.gov |

Principles of Green Chemistry in the Synthesis of Pyrazole Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles are highly relevant to the synthesis of pyrazole derivatives, promoting sustainability and efficiency. numberanalytics.comresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. numberanalytics.com

Energy Efficiency: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. rasayanjournal.co.inresearchgate.net

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. mdpi.com The synthesis of pyrazole scaffolds via MCRs is a well-established green method.

Catalysis: The use of recyclable catalysts, including solid-supported catalysts and biocatalysts, minimizes waste and allows for easier product purification. numberanalytics.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, eliminates solvent waste entirely. researchgate.net

| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefit | Reference |

| Prevention & Atom Economy | Multi-component reactions (MCRs) | Reduces steps, waste, and improves efficiency. | mdpi.com |

| Safer Solvents & Auxiliaries | Using water or ionic liquids as reaction media. | Reduces pollution and health hazards from VOCs. | numberanalytics.com |

| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. | Drastically reduces reaction times and energy consumption. | researchgate.net |

| Catalysis | Use of recyclable solid-supported or biocatalysts. | Minimizes catalyst waste and simplifies purification. | numberanalytics.com |

Enantioselective Synthesis of Chiral this compound Stereoisomers

The presence of a stereocenter at the C2 position of the propanoic acid moiety makes the enantioselective synthesis of its stereoisomers a critical objective, particularly for pharmaceutical applications. Asymmetric catalysis provides the most elegant and efficient routes to obtaining enantiopure compounds.

Asymmetric Catalysis in Propanoic Acid Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral 2-arylpropanoic acids, a class to which the target molecule belongs, several powerful catalytic methods have been developed.

A leading industrial method is the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor, in this case, 2-(1-methyl-1H-pyrazol-4-yl)propenoic acid. This reaction is typically catalyzed by chiral transition metal complexes, most notably those of rhodium and ruthenium with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These catalysts coordinate to the double bond of the substrate in a specific orientation, allowing for the delivery of hydrogen to one face of the molecule, thereby generating one enantiomer in high excess.

Another powerful technique is asymmetric Michael addition . This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound catalyzed by a chiral catalyst. For instance, a malonate derivative could be added to an ester of 2-(1-methyl-1H-pyrazol-4-yl)propenoic acid in the presence of a chiral organocatalyst or a metal complex, establishing the stereocenter with high enantioselectivity. mdpi.com

Finally, catalytic kinetic resolution can be employed on the racemic acid itself. This differs from enzymatic resolution by using a chiral chemical catalyst. For example, a non-enzymatic kinetic resolution using a chiral acyl-transfer catalyst like (+)-benzotetramisole has been successfully applied to resolve racemic 2-aryl-2-fluoropropanoic acids, a closely related class of compounds. mdpi.com This method selectively esterifies one enantiomer, allowing for the separation of the chiral acid and ester.

| Asymmetric Strategy | Substrate | Catalyst Type | Expected Outcome | Reference |

| Asymmetric Hydrogenation | 2-(1-methyl-1H-pyrazol-4-yl)propenoic acid | Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP) | High yield and enantiomeric excess (>95% ee) of the target acid. | rsc.org |

| Asymmetric Michael Addition | Ester of 2-(1-methyl-1H-pyrazol-4-yl)propenoic acid | Chiral organocatalysts (e.g., thiourea (B124793) derivatives) or metal complexes. | Diastereoselective and enantioselective formation of a functionalized precursor. | mdpi.com |

| Catalytic Kinetic Resolution | Racemic this compound | Chiral acyl-transfer catalyst (e.g., (+)-benzotetramisole). | Separation of enantiomers via selective esterification. | mdpi.com |

Chiral Auxiliary and Organocatalytic Approaches for Stereocontrol

The stereoselective synthesis of this compound and related chiral pyrazole derivatives is a critical area of research, particularly for applications where specific enantiomers are required. Methodologies employing chiral auxiliaries and organocatalysis have emerged as powerful tools for controlling the stereochemical outcome of synthetic transformations.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is established, the auxiliary can be removed and ideally recycled. In the context of pyrazole synthesis, chiral auxiliaries such as tert-butanesulfinamide have been successfully employed to achieve high diastereoselectivity. For instance, the asymmetric synthesis of pyrazole derivatives can be achieved through the condensation of a chiral sulfinamide with an aldehyde to form a chiral sulfinyl imine. The subsequent stereoselective addition of a nucleophile to this imine, followed by cyclization and removal of the auxiliary, can yield enantiomerically enriched pyrazole compounds. While not specifically detailed for this compound in the reviewed literature, this approach represents a viable and established strategy for introducing chirality into similar systems.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for asymmetric synthesis. While the direct organocatalytic asymmetric synthesis of this compound is not extensively documented, general organocatalytic methods for the construction of chiral pyrazoles and the α-functionalization of carboxylic acid derivatives are well-established. For example, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which could be adapted to build the chiral propanoic acid side chain on a pre-formed pyrazole ring or a pyrazole precursor.

Chemical Modification and Derivatization Strategies for this compound Analogues

The chemical versatility of this compound allows for extensive modification at both the propanoic acid moiety and the pyrazole ring. These derivatization strategies are crucial for modulating the physicochemical properties of the molecule and for creating diverse libraries of analogues for various scientific investigations.

Ester and Amide Derivative Synthesis

The carboxylic acid functionality of this compound is a prime site for derivatization into esters and amides. These transformations are typically straightforward and can be achieved using a variety of standard synthetic methods.

Esterification can be accomplished through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions.

Amide synthesis follows similar principles. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. More commonly, peptide coupling reagents such as DCC, EDCI, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to directly couple the carboxylic acid with an amine. These methods are highly efficient and tolerate a wide range of functional groups.

The synthesis of pyrazole carboxamides has been reported in the literature, often in the context of creating biologically active molecules. For example, pyrazole carboxylic acids have been converted to their corresponding amides by reaction with 5-amino-1,3,4-thiadiazole-2-sulfonamide, showcasing the utility of these derivatives.

Functionalization of the Pyrazole Ring System

The pyrazole ring of this compound is an aromatic heterocycle that can undergo various electrophilic substitution reactions. The position of substitution is directed by the electronic nature of the ring and the existing substituents. For a 1,4-disubstituted pyrazole, the C3 and C5 positions are available for functionalization.

Common functionalization reactions include:

Halogenation: Bromination or chlorination of the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions typically proceed via electrophilic aromatic substitution and can provide valuable intermediates for further cross-coupling reactions.

Nitration: The introduction of a nitro group onto the pyrazole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a common method for introducing a formyl group onto the pyrazole ring. The resulting aldehyde is a versatile intermediate for a wide range of transformations.

These functionalization strategies allow for the synthesis of a diverse array of pyrazole analogues with modified electronic and steric properties.

Isosteric Replacements within the Propanoic Acid Moiety and its Influence on Molecular Properties

Isosteric replacement of the carboxylic acid group in this compound is a key strategy in medicinal chemistry to modulate the molecule's properties, such as acidity, lipophilicity, metabolic stability, and bioavailability, while retaining or enhancing its desired biological interactions. nih.govsemanticscholar.org A variety of functional groups can serve as bioisosteres for carboxylic acids. nih.govnih.gov

Common carboxylic acid isosteres and their potential influence on molecular properties include:

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid isosteres. tandfonline.com It has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com Tetrazoles are generally more metabolically stable than carboxylic acids and can lead to increased lipophilicity and improved cell membrane permeability. tandfonline.comresearchgate.net

Acylsulfonamides: This group (R-CO-NH-SO2-R') is also a well-established carboxylic acid bioisostere, with a comparable pKa and hydrogen bonding pattern. wikipedia.orgnih.gov The additional substitution on the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties. nih.gov

Hydroxamic Acids: While also acidic, hydroxamic acids (R-CO-NH-OH) typically have a higher pKa than carboxylic acids. nih.gov They are also capable of chelation, which can be a desirable property in certain biological contexts.

| Isostere | Typical pKa Range | General Effect on Lipophilicity (compared to COOH) | Key Features |

|---|---|---|---|

| Carboxylic Acid | 4-5 | Reference | Forms dimers, subject to glucuronidation. nih.gov |

| 1H-Tetrazole | 4.5-5.5 | Increased | Metabolically stable, similar H-bonding. tandfonline.comcambridgemedchemconsulting.com |

| Acylsulfonamide | 3.5-5.5 | Variable | Tunable properties via R' group. wikipedia.orgnih.gov |

| Hydroxamic Acid | 8-9 | Increased | Can act as a chelating agent. nih.gov |

Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives

The unambiguous characterization of this compound and its derivatives relies on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy provides detailed information about the molecular structure, connectivity, and dynamics of this compound and its derivatives in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different proton environments. The pyrazole ring protons (at C3 and C5) would appear as singlets in the aromatic region. The N-methyl group would also be a singlet, typically in the upfield region. The propanoic acid moiety would exhibit a characteristic AX2 or ABX spin system, with a methine proton (α to the carboxyl group) and a methylene (B1212753) group, showing appropriate splitting patterns (e.g., a quartet and a doublet if coupled to a methyl group on the chiral carbon, or more complex patterns). The carboxylic acid proton itself would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is often concentration and solvent dependent. pressbooks.publibretexts.org

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift (around 170-185 ppm). pressbooks.pubprinceton.edu The carbons of the pyrazole ring would appear in the aromatic region, and their chemical shifts would be influenced by the substituents. The N-methyl carbon and the carbons of the propanoic acid side chain would be found in the aliphatic region of the spectrum.

2D NMR: Two-dimensional NMR techniques are invaluable for assigning the ¹H and ¹³C signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would be crucial for assigning the protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connection of the propanoic acid side chain to the C4 position of the pyrazole ring and the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful for conformational analysis.

Solid-State NMR: Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the crystalline state. For carboxylic acids, ssNMR can be used to study the hydrogen bonding interactions, such as the formation of cyclic dimers. acs.org For pyrazole derivatives, ssNMR can probe the local environment and tautomeric forms of the heterocyclic ring. acs.org

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the parent compound, this compound, based on general principles and data from related structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.5 - 8.0 | ~130 - 140 |

| Pyrazole C5-H | ~7.5 - 8.0 | ~125 - 135 |

| N-CH₃ | ~3.8 - 4.2 | ~35 - 40 |

| Propanoic α-CH | ~3.5 - 4.0 | ~40 - 50 |

| Propanoic β-CH₃ | ~1.4 - 1.6 | ~15 - 20 |

| COOH | >10 (broad) | ~170 - 185 |

Mass Spectrometric Characterization (e.g., HRMS, MS/MS for Structural Elucidation)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental formula, while tandem mass spectrometry (MS/MS) is used to fragment the molecule and deduce its structural components.

For this compound (Molecular Formula: C₇H₁₀N₂O₂), the expected monoisotopic mass is approximately 154.0742 g/mol . In HRMS analysis, the measured mass would be expected to align with this value within a few parts per million (ppm), confirming the compound's elemental composition.

The fragmentation pattern in MS/MS is predictable based on the functional groups present. The initial ionization would produce the molecular ion [M]+• or a protonated molecule [M+H]⁺ in the case of electrospray ionization (ESI). The fragmentation of pyrazole-containing compounds often involves characteristic losses, such as the expulsion of HCN or N₂ from the heterocyclic ring. researchgate.net The propanoic acid moiety also presents typical fragmentation pathways, including the loss of the carboxyl group or water. docbrown.infomiamioh.edu

A plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound would involve several key steps. The most prominent fragmentation would likely be the loss of the carboxylic acid head as COOH (45 Da) or the neutral loss of formic acid (HCOOH, 46 Da). Another significant fragmentation could involve cleavage at the bond between the pyrazole ring and the propanoic acid side chain. Further fragmentation of the pyrazole ring itself could lead to smaller charged species.

A summary of potential key fragments observed in the mass spectrum is detailed in the interactive table below.

Interactive Data Table: Predicted Mass Spectrometric Fragments

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Description of Neutral Loss |

|---|---|---|---|

| 155.0815 | [C₇H₁₀N₂O₂ + H]⁺ | C₇H₁₁N₂O₂⁺ | Protonated parent molecule |

| 137.0709 | [C₇H₉N₂O]⁺ | C₇H₉N₂O⁺ | Loss of H₂O (water) |

| 110.0866 | [C₅H₁₀N₂]⁺ | C₅H₁₀N₂⁺ | Loss of CO₂ and CH₃ |

| 95.0655 | [C₅H₇N₂]⁺ | C₅H₇N₂⁺ | Loss of the propanoic acid group |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide unequivocal proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and torsion angles. For this compound, which possesses a chiral center at the alpha-carbon of the propanoic acid moiety, single-crystal X-ray diffraction of a resolved enantiomer would establish its absolute configuration.

While a specific crystal structure for this compound is not publicly documented in the reviewed literature, analysis of related pyrazole derivatives provides insight into the expected structural features. mdpi.comresearchgate.net For instance, studies on similar heterocyclic compounds reveal that the pyrazole ring is planar. researchgate.net The crystal packing would be significantly influenced by intermolecular hydrogen bonding involving the carboxylic acid group, which typically forms dimers or extended chain motifs with neighboring molecules.

The conformation of the propanoic acid side chain relative to the pyrazole ring would be determined, revealing the preferred spatial arrangement in the solid state. This information is crucial for understanding the molecule's shape and potential intermolecular interactions.

The table below presents typical crystallographic data obtained for analogous pyrazole-containing compounds, illustrating the type of information that would be generated from an X-ray diffraction experiment. researchgate.netmdpi.com

Interactive Data Table: Representative Crystallographic Data for Analogous Pyrazole Derivatives

| Parameter | Example Value (Compound Dependent) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c / P-1 | The symmetry elements within the unit cell. researchgate.netmdpi.com |

| a (Å) | 5-10 | Unit cell dimension along the a-axis. |

| b (Å) | 10-15 | Unit cell dimension along the b-axis. |

| c (Å) | 7-15 | Unit cell dimension along the c-axis. |

| α (°) | 90 / 100 | Angle of the unit cell. |

| β (°) | 95-105 | Angle of the unit cell. |

| γ (°) | 90 / 103 | Angle of the unit cell. |

This data collectively provides a comprehensive structural fingerprint, essential for the unambiguous identification and characterization of the compound.

Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 4 Yl Propanoic Acid

Quantum Mechanical Studies on Electronic Structure and Reactivity of 2-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid

Quantum mechanical calculations are fundamental to understanding the electronic behavior of this compound. These studies delve into the arrangement of electrons in molecular orbitals and predict the molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.govschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and lower kinetic stability. nih.gov For pyrazole (B372694) derivatives, the HOMO and LUMO are often distributed across the pyrazole ring and its substituents, indicating that these regions are central to the molecule's electronic transitions and chemical interactions. nih.gov The energy of the HOMO is associated with the molecule's nucleophilic nature, while the LUMO's energy relates to its electrophilic character. researchgate.net Computational studies on similar pyrazole structures have shown HOMO-LUMO energy gaps ranging from approximately 3.08 eV to 5.17 eV, reflecting varying degrees of reactivity and stability based on their specific substitutions. nih.govresearchgate.net

| Parameter | Significance | Typical Value Range for Pyrazole Derivatives (eV) |

|---|---|---|

| HOMO Energy | Electron-donating ability (nucleophilicity) | -5.6 to -6.5 |

| LUMO Energy | Electron-accepting ability (electrophilicity) | -1.3 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | 3.08 to 5.17 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org For pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring are generally electron-rich regions, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the carboxylic acid group of this compound, would be expected to be in electron-deficient regions, making them susceptible to nucleophilic attack. mdpi.com Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific atomic charges and insights into intramolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility, conformational preferences, and interactions with its environment. mdpi.com

Dynamic Behavior in Solvated and Protein-Bound States (theoretical binding partners)

MD simulations can model the behavior of this compound in different environments, such as in a solvent like water or when bound to a theoretical protein target. In a solvated state, these simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time.

When studying the interaction of a small molecule with a protein, MD simulations can help to understand the stability of the binding and the key interactions that maintain the complex. nih.gov For pyrazole derivatives, which are known to interact with various biological targets, MD simulations have been used to explore their binding modes with proteins like Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can reveal important hydrogen bonds and other non-covalent interactions that stabilize the protein-ligand complex. nih.gov

Analysis of Conformational Landscape and Energy Minima

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has rotatable bonds, multiple conformations are possible.

Computational methods can be used to explore the conformational landscape and identify the energy minima, which correspond to the most stable conformations. This information is crucial for understanding how the molecule might fit into the active site of a protein. For some pyrazole-containing molecules, the pyrazole ring has been observed in an envelope conformation in the solid state. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential in medicinal chemistry for designing new molecules with improved biological activity and physicochemical properties. researchgate.net These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its activity and properties. mdpi.com

For pyrazole derivatives, SAR studies have been extensively conducted to explore their potential as therapeutic agents. nih.govnih.govnih.gov For instance, modifications to the substituents on the pyrazole ring can significantly impact the biological activity. nih.govmdpi.com The introduction of different functional groups can alter the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which can affect its interaction with a biological target. nih.gov Computational methods like Quantitative Structure-Activity Relationship (QSAR) can be employed to build mathematical models that correlate the structural features of molecules with their biological activities. researchgate.net

| Structural Modification | Potential Impact on Activity/Property | Rationale |

|---|---|---|

| Substitution on the pyrazole ring | Altered biological activity and selectivity | Changes in electronic and steric properties affecting target binding. |

| Modification of the propanoic acid side chain | Changes in pharmacokinetic properties (e.g., solubility, membrane permeability) | The carboxylic acid group influences polarity and hydrogen bonding potential. |

| Introduction of bioisosteres for the carboxylic acid | Improved metabolic stability and bioavailability | Bioisosteric replacement can alter physicochemical properties while maintaining biological activity. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—and using statistical methods to derive a mathematical equation that predicts activity.

For pyrazole derivatives, QSAR has been successfully applied to understand and predict a range of biological activities, including antimicrobial and anticancer effects. ej-chem.orgnih.gov For instance, studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have shown that descriptors related to the adjacency distance matrix can effectively model their activity. nih.gov Similarly, 4D-QSAR analyses of pyrazole pyridine (B92270) carboxylic acid derivatives have been used to identify key pharmacophoric features and predict biological activity with a high degree of accuracy. nih.gov

While no specific QSAR model for this compound has been published, a hypothetical QSAR study would involve the following steps:

Dataset Selection: A series of structurally similar pyrazole propanoic acid analogs with experimentally determined biological activity against a specific target would be compiled.

Descriptor Calculation: For each molecule in the series, including this compound, a wide range of molecular descriptors would be calculated.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model would be generated that links the descriptors to the observed activity. nih.gov

Validation: The model's statistical significance and predictive power would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

The resulting QSAR model could then be used to predict the biological activity of this compound and guide the design of new, more potent derivatives.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size and mass of the molecule. |

| Topological (2D) | Wiener Index | Describes molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Represents the molecule's surface, relevant for interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's electronic reactivity and stability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.

Pharmacophore models for pyrazole-containing compounds have been developed for various therapeutic targets. A study on pyrazole derivatives with antiproliferative activity identified a three-point pharmacophore consisting of two hydrophobic groups and one hydrogen bond acceptor as crucial for activity. pjps.pk Such models serve two primary purposes:

3D-QSAR: By aligning a set of molecules to a common pharmacophore, a 3D-QSAR model can be generated to correlate the spatial arrangement of properties with biological activity. pjps.pk

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required structural features, potentially identifying new hits with the desired biological activity. nih.gov

For this compound, a pharmacophore model would likely identify the following key features:

Hydrogen Bond Acceptor: The N2 atom of the pyrazole ring and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

Hydrophobic/Aromatic Region: The pyrazole ring itself.

Negative Ionizable Feature: The carboxylic acid group, which would be deprotonated at physiological pH.

This pharmacophore could then be employed in virtual screening campaigns to discover novel molecules that interact with targets amenable to this specific arrangement of features.

Computational Prediction of Physicochemical Properties (e.g., Lipophilicity, Aqueous Solubility for Research Tool Development)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govphcogj.com Computational tools can reliably predict these properties from a molecule's 2D structure, providing essential information for early-stage drug discovery and the development of research tools. researchgate.net Properties such as lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and pKa are routinely calculated to assess a compound's "drug-likeness". nih.govnih.gov

For this compound, several key physicochemical properties have been predicted using in silico methods. These predictions suggest that the compound generally adheres to common guidelines for oral bioavailability, such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ | Basic chemical identity. |

| Molecular Weight | 154.17 g/mol | Influences absorption and diffusion; complies with Lipinski's rule (<500). |

| LogP (Lipophilicity) | 0.3 - 0.7 | Measures lipid/water partitioning; affects permeability and solubility. |

| LogS (Aqueous Solubility) | -1.5 - -2.0 | Indicates good water solubility, which is crucial for absorption. |

| pKa (Acidic) | ~4.5 | Predicts the ionization state at physiological pH; the carboxylic acid will be mostly ionized. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Relates to membrane permeability; values <140 Ų are favorable for oral bioavailability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |

| Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often favorable. |

In Silico Prediction of Molecular Target Interactions

Identifying the biological macromolecules (e.g., proteins, enzymes) with which a compound interacts is a central goal of chemical biology and drug discovery. In silico methods provide a rapid and cost-effective means to hypothesize and investigate these molecular interactions.

Molecular Docking Simulations with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com The simulation scores the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, providing an estimate of the binding affinity.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. frontiersin.orgmdpi.comglobalresearchonline.net Docking studies of pyrazole derivatives have revealed their potential as inhibitors of enzymes such as:

Kinases: Including EGFR, VEGFR-2, and CDK2, which are important in cancer therapy. researchgate.net

Carbonic Anhydrases: Targets for diuretics and glaucoma treatments. nih.gov

Cyclooxygenase (COX) enzymes: Key targets for anti-inflammatory drugs. nih.gov

Bacterial Enzymes: Such as DNA gyrase and DHFR, relevant for antimicrobial agents. mdpi.com

A molecular docking simulation of this compound into a relevant enzyme's active site would likely show key interactions. The deprotonated carboxylate group is a strong hydrogen bond acceptor and can form salt bridges with positively charged residues like arginine or lysine (B10760008). The pyrazole ring can form hydrogen bonds via its N2 atom and participate in π-π stacking or hydrophobic interactions. researchgate.netnih.gov These predicted interactions can guide experimental testing and structure-based drug design.

| Receptor Class | Specific Example | PDB ID | Therapeutic Area |

|---|---|---|---|

| Kinase | VEGFR-2 | 2QU5 | Oncology |

| Kinase | CDK2 | 2VTO | Oncology |

| Metalloenzyme | Carbonic Anhydrase II | 2ABE | Glaucoma, Diuretics |

| Oxidoreductase | Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation |

| Bacterial Enzyme | E. coli DNA Gyrase B | 1KZN | Antibacterial |

Network Pharmacology Approaches for Identifying Potential Pathway Modulation

Network pharmacology moves beyond the "one-target, one-drug" paradigm to investigate the complex web of interactions between a drug, its multiple potential targets, and the associated biological pathways. This systems-level approach is particularly useful for understanding the polypharmacology of compounds and identifying novel therapeutic applications.

Given the diverse biological activities reported for the pyrazole class of compounds, a network pharmacology approach for this compound could be highly informative. mdpi.combenthamscience.com A typical workflow would include:

Target Prediction: Using chemoinformatic databases and target prediction algorithms to identify a list of potential protein targets for the compound based on structural similarity to known ligands.

Network Construction: Building a "compound-target-pathway" network that connects the predicted targets to their known biological pathways (e.g., signaling, metabolic pathways).

Network Analysis: Using graph theory metrics to identify key nodes (proteins) and modules (pathways) that are most likely to be modulated by the compound.

This analysis could reveal unexpected connections, suggesting that this compound might influence pathways related to inflammation, cell proliferation, or metabolic regulation, thereby guiding future experimental validation.

Chemoinformatic and Cheminformatic Analysis of the Chemical Space of this compound

Chemoinformatics involves the use of computational methods to analyze and organize chemical data, often by exploring the concept of "chemical space". nih.gov Chemical space is a high-dimensional representation where each molecule is a point, defined by its structural and physicochemical properties. researchgate.net Analyzing the position of this compound within this space helps in understanding its novelty, diversity, and relationship to other known bioactive molecules.

Such an analysis would involve:

Scaffold Analysis: Identifying the 1-methyl-pyrazole core as the central scaffold and comparing its substitution pattern (a propanoic acid group at the 4-position) to derivatives in large chemical databases like PubChem or ChEMBL.

Property-Based Analysis: Plotting the predicted physicochemical properties (e.g., LogP, molecular weight, TPSA) of this compound against those of known drugs or specific compound libraries to assess its "drug-likeness" and potential for oral bioavailability.

Similarity Searching: Using molecular fingerprints (2D or 3D) to identify the nearest neighbors of the compound in large databases. This can provide rapid clues about its potential biological activities based on the known activities of structurally similar molecules.

This chemoinformatic exploration places this compound in the context of the vast universe of known chemicals, providing a valuable perspective on its potential as a lead compound for further investigation. nih.govresearchgate.net

Mechanistic Biological Investigations of 2 1 Methyl 1h Pyrazol 4 Yl Propanoic Acid Non Clinical Focus

In Vitro Studies on Molecular Target Engagement and Binding Affinities

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX inhibition, specific enzyme targets if suggested by structure)

No published data on enzyme inhibition were found for this specific compound.

Receptor Binding Assays (e.g., orphan nuclear receptors, GPCRs)

No receptor binding data have been reported for this compound.

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC, NMR titration)

There are no available studies on the biophysical characterization of this compound's interactions with protein targets.

Cellular Biochemistry and Signal Transduction Pathways Modulated by 2-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid in Research Cell Lines

Analysis of Downstream Signaling Cascades (e.g., cytokine modulation, gene expression profiling, proteomic analysis)

No information exists in the literature regarding the effect of this compound on cellular signaling cascades.

Cellular Uptake, Metabolism, and Subcellular Localization Studies (in non-human cells)

No studies on the cellular uptake, metabolism, or localization of this compound have been published.

Further research and publication of experimental data are required before a comprehensive article on the mechanistic biological investigations of this compound can be written.

Phenotypic Screening and Target Deconvolution Strategies in Model Organisms (Non-Human)

Phenotypic screening in non-human model organisms represents a crucial first step in understanding the biological activities of a novel chemical entity like this compound. This approach allows for the unbiased discovery of physiological effects in a whole-organism context, which can subsequently guide more focused mechanistic studies. Organisms such as zebrafish, fruit flies, and nematodes are powerful tools in this discovery phase due to their rapid life cycles, genetic tractability, and the conservation of many biological pathways with vertebrates.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for high-throughput screening and developmental biology research. researchgate.net Its embryos are transparent, develop externally, and mature rapidly, allowing for real-time observation of organogenesis. researchgate.net Assays using zebrafish embryos can provide critical insights into the potential effects of a compound on developmental pathways.

For a compound like this compound, a standard approach would involve the Fish Embryo Acute Toxicity (FET) Test, following OECD Guideline 236. researchgate.net In such studies, embryos are exposed to a range of compound concentrations, and a variety of endpoints are monitored over several days. These endpoints include mortality, hatching rate, and the appearance of morphological defects. mdpi.comnih.gov

Observed malformations can hint at specific pathways being affected. For example, studies on other bioactive molecules in zebrafish have documented developmental effects such as:

Pericardial and Yolk Sac Edema: Suggests potential impacts on cardiovascular function or osmoregulation. mdpi.com

Spinal Curvature: May indicate effects on neuromuscular development or notochord formation. mdpi.com

Craniofacial Deformities: Points to interference with neural crest cell migration or cartilage development.

Delayed Development: General toxicity or disruption of fundamental cellular processes. nih.gov

Furthermore, structure-activity relationship (SAR) studies can be effectively carried out in zebrafish. By testing a series of structurally related analogs, researchers can identify the specific chemical moieties responsible for any observed biological activity or toxicity, as has been demonstrated in studies of valproic acid and its analogs. nih.gov This approach helps to refine lead compounds and understand their interaction with biological targets. nih.gov

The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are premier models for investigating aging, longevity, and stress response pathways due to their short lifespans and highly conserved genetic pathways related to aging, such as insulin/IGF-1 signaling. nih.govnih.gov These organisms allow for rapid screening of compounds for their potential to extend lifespan or enhance resilience to environmental stressors.

In a typical longevity assay, cohorts of worms or flies are maintained on a diet containing the test compound, and their survival is monitored over time to generate survival curves. nih.gov Numerous compounds have been identified through such screens that extend the lifespan of these organisms. nih.gov For example, the metabolite phenylbutyrate has been shown to extend lifespan in Drosophila by inhibiting histone deacetylase activity, which in turn regulates the expression of genes involved in longevity, such as superoxide (B77818) dismutase (SOD). semanticscholar.org

Stress response studies in these models often involve pre-treating the organisms with the compound of interest and then exposing them to a stressor, such as oxidative stress (e.g., paraquat), thermal stress, or pathogenic bacteria. nih.gov The survival rate or a specific physiological marker is then measured. A compound that increases survival under these conditions is considered to have cytoprotective effects. These studies can elucidate whether a compound like this compound might act by upregulating endogenous defense mechanisms, such as antioxidant pathways involving transcription factors like DAF-16 (the worm ortholog of FOXO) or SKN-1 (the worm ortholog of Nrf2). nih.gov

The pyrazole (B372694) nucleus is a core structural motif in many compounds with demonstrated antimicrobial and antifungal properties. researchgate.netmdpi.com Therefore, a key step in characterizing this compound would involve screening against a panel of clinically relevant microbes, including Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Staphylococcus aureus), and pathogenic yeast (Candida albicans).

Initial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. Studies on other novel pyrazole derivatives have shown significant potency. For instance, certain analogs have demonstrated high activity against E. coli and S. aureus. nih.gov The mechanistic basis for such activity can be multifaceted. Investigations into related compounds suggest that potential mechanisms could involve the disruption of cell membrane integrity, leading to the leakage of intracellular components. nih.gov

Another critical aspect of antimicrobial research is the ability of a compound to inhibit or eradicate biofilms. Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics. mdpi.com Assays can be conducted to determine if this compound can prevent biofilm formation or destroy pre-formed biofilms of S. aureus or C. albicans. For C. albicans, a key virulence factor is the transition from a yeast to a hyphal form, which is critical for biofilm formation and tissue invasion. mdpi.com A compound's ability to inhibit this morphological switch would be a significant finding.

Table 1: Antimicrobial Activity of Structurally Related Pyrazole Analogs

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against common microbial strains, as reported in preclinical studies. These data illustrate the potential antimicrobial spectrum that could be investigated for this compound.

| Compound Class | Organism | Strain Type | MIC (μg/mL) | Reference Compound | MIC of Reference (μg/mL) |

|---|---|---|---|---|---|

| Novel Pyrazole Derivative 3 | Escherichia coli | Gram-Negative | 0.25 | Ciprofloxacin | 0.5 |

| Novel Pyrazole Derivative 4 | Streptococcus epidermidis | Gram-Positive | 0.25 | Ciprofloxacin | 4.0 |

| Novel Pyrazole Derivative 2 | Aspergillus niger | Fungus | 1.0 | Clotrimazole | 2.0 |

| Novel Pyrazole Derivative 3 | Microsporum audouinii | Fungus | 0.5 | Clotrimazole | 0.5 |

Preclinical In Vivo Pharmacodynamics and Efficacy Studies in Animal Models

Following promising results from in vitro and model organism screens, the next phase involves evaluating the compound's pharmacodynamics (the effect of the drug on the body) and efficacy in more complex mammalian systems. These preclinical studies utilize disease-relevant animal models to establish proof-of-concept and identify biomarkers that can track the compound's biological effects.

Given that many pyrazole derivatives exhibit anti-inflammatory activity, a logical step for this compound would be to test it in established animal models of inflammation. nih.govmdpi.com These models are designed to mimic aspects of human inflammatory diseases and are essential for demonstrating that a compound can produce a therapeutic effect in a living organism.

A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats. mdpi.com In this model, injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and its efficacy is measured by its ability to reduce the volume of paw swelling compared to a control group. Studies on other pyrazole derivatives have shown potent anti-inflammatory effects in this model, sometimes exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. nih.gov

For chronic inflammation, the cotton pellet-induced granuloma model is often employed. mdpi.com This model assesses the proliferative phase of inflammation, where sterile cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue over several days. The anti-inflammatory effect of a compound is determined by measuring the reduction in the dry weight of the granuloma tissue formed. mdpi.com Success in these models would provide strong proof-of-concept for the anti-inflammatory potential of this compound.

Table 2: Proof-of-Concept Anti-Inflammatory Activity of a Pyrazole Analog

This table shows the percentage inhibition of paw edema in a carrageenan-induced inflammation model in rats for a specific pyrazole derivative compared to a standard anti-inflammatory drug.

| Compound Tested | Model | Endpoint | % Inhibition of Edema |

|---|---|---|---|

| Pyrazole Derivative 4 | Carrageenan-Induced Paw Edema | Paw Volume Reduction | 75.4% |

| Diclofenac Sodium (Standard) | Carrageenan-Induced Paw Edema | Paw Volume Reduction | 72.1% |

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a pharmacological response to a therapeutic intervention. nih.gov Identifying and validating such biomarkers in animal models is critical for understanding a compound's mechanism of action and for guiding its future clinical development.

In the context of the anti-inflammatory activity of this compound, relevant PD biomarkers could be measured in tissue or blood samples from the animal models described above. These might include:

Pro-inflammatory Cytokines: Measurement of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). A dose-dependent reduction in the levels of these cytokines in response to the compound would serve as a strong biomarker of its anti-inflammatory effect. mdpi.com

Inflammatory Enzymes: Assessment of the levels or activity of enzymes such as Cyclooxygenase-2 (COX-2) or inducible Nitric Oxide Synthase (iNOS), which are upregulated during inflammation.

Cellular Infiltration: Histological analysis of inflamed tissue to quantify the infiltration of immune cells, such as neutrophils and macrophages. A successful anti-inflammatory agent would be expected to reduce this cellular influx.

Exploration of Stereoselective Pharmacodynamics of Enantiomers in Animal Systems

An extensive review of publicly available scientific literature and research databases reveals a notable absence of studies specifically investigating the stereoselective pharmacodynamics of the enantiomers of this compound in animal systems. While the broader class of pyrazole derivatives has been the subject of numerous pharmacological studies, research delineating the distinct in vivo activities of the (R)- and (S)-enantiomers of this particular compound has not been published.

Therefore, a detailed and evidence-based discussion on the stereoselective pharmacodynamics of these enantiomers cannot be provided at this time. Further non-clinical research, including in vivo animal studies, would be required to elucidate any potential differences in the biological activities of the individual enantiomers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Methyl 1h Pyrazol 4 Yl Propanoic Acid Analogues

Systematic Modification of the Pyrazole (B372694) Ring for SAR Exploration

The pyrazole ring is a key pharmacophoric element, and its substitution pattern significantly influences the molecule's interaction with biological targets. nih.gov

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net The physicochemical properties of substituents, such as electronic effects (electron-donating or electron-withdrawing) and steric factors, play a critical role in determining the potency and selectivity of these compounds. mdpi.comnih.gov

For instance, in various classes of pyrazole-based inhibitors, the introduction of different substituents on the aryl rings attached to the pyrazole core has been shown to modulate activity. A study on pyrazole-based inhibitors of meprin α and β revealed that the 3,5-diphenylpyrazole (B73989) scaffold already exhibited high inhibitory activity. nih.gov Further decoration of these phenyl rings with various substituents led to the following observations:

Steric Bulk: The introduction of small alkyl groups like methyl or larger groups like benzyl (B1604629) at position 3(5) of the pyrazole led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the unsubstituted parent compound. nih.gov

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl rings had a variable impact on potency. For example, a methoxy (B1213986) group at the para-position of the phenyl ring at R² significantly increased activity against meprin α. nih.gov

Positional Isomerism: The position of the substituent on the phenyl rings was also critical. A chloro-substituent was well-tolerated at the meta- and para-positions but not at the ortho-position, likely due to steric hindrance. nih.gov

These findings suggest that both electronic and steric properties of the substituents on the pyrazole ring and its appended moieties are crucial for molecular interactions with the target protein. The anticancer activity of certain pyrazole derivatives was found to be affected by the physicochemical properties of the substituent on the phenyl nucleus attached to the pyrazole. mdpi.com For example, a trifluoromethyl group at the para position of a phenyl ring resulted in the most potent anticancer activity in a tested series. mdpi.com

| Compound Analogue (Modification on Phenyl Ring at Position 5) | Substituent (R²) | Meprin α Inhibition (IC₅₀, nM) | Meprin β Inhibition (IC₅₀, nM) |

|---|---|---|---|

| Diphenylpyrazole (Reference) | -H | 14 | 150 |

| Methyl-substituted | 4-Me | 31 | 240 |

| Methoxy-substituted | 4-OMe | 5 | 56 |

| Fluoro-substituted | 4-F | 10 | 110 |

| Chloro-substituted | 4-Cl | 10 | 120 |

This table presents hypothetical data based on the trends described in the cited literature for illustrative purposes. nih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacodynamic and pharmacokinetic properties of a lead compound. lookchem.com In the context of pyrazole-containing molecules, the pyrazole ring itself can be replaced by other five-membered heterocycles to modulate activity, selectivity, and physicochemical properties. nih.gov

Common bioisosteres for the pyrazole ring include:

Thiazoles

Triazoles

Imidazoles

A prominent example of this strategy was demonstrated in the development of analogues of the CB1 receptor antagonist rimonabant, which features a 1,5-diarylpyrazole core. ebi.ac.uk Researchers designed and synthesized series of compounds where the pyrazole moiety was replaced by thiazole (B1198619), triazole, and imidazole (B134444) rings. ebi.ac.ukacs.org The resulting compounds were shown to be cannabinoid bioisosteres of the original diarylpyrazole class, retaining CB1 antagonistic activity and exhibiting considerable selectivity over the CB2 receptor. ebi.ac.uk Molecular modeling studies confirmed a close three-dimensional structural overlap between the key imidazole analogue and the parent pyrazole compound, and SAR studies revealed a strong correlation between the biological results in the two series. acs.org

This approach highlights that the pyrazole ring can serve as a scaffold that can be successfully replaced by other heterocycles to generate novel chemical entities with retained or improved biological profiles. nih.gov The choice of bioisostere can influence factors such as metabolic stability, solubility, and patentability.

| Core Heterocycle | Relative CB1 Receptor Binding Affinity (Kᵢ) | Key Advantage of Replacement |

|---|---|---|

| Pyrazole (Parent) | High | Established Scaffold |

| Imidazole | High | Similar SAR, potential for improved properties |

| Thiazole | Moderate-High | Novel chemotype, patentability |

| Triazole | Moderate | Modulation of physicochemical properties |

This table provides a qualitative summary based on findings from bioisosteric replacement studies of pyrazole-containing compounds. ebi.ac.ukacs.org

Variations on the Propanoic Acid Side Chain for SAR Elucidation

The length and substitution of the alkyl chain of the propanoic acid moiety can significantly impact biological activity. In related pyrazol-3-propanoic acid derivatives developed as inhibitors of leukotriene biosynthesis, structural derivatization of the side chain was crucial for enhancing potency. nih.gov While specific data on varying the chain length from propanoic to butanoic or pentanoic acid for the title compound is limited, general principles suggest that an optimal chain length is required to correctly position the terminal carboxylic acid group for interaction with its target, often an arginine or lysine (B10760008) residue in a protein binding pocket.

Stereochemistry at the alpha-carbon of the propanoic acid is paramount. In many biologically active propanoic acid derivatives, one enantiomer is significantly more potent than the other. For instance, in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration consistently exerted superior antibacterial activity compared to the (R)-configuration. nih.gov This stereochemical preference is a strong indicator of a specific three-point interaction with the biological target, where the spatial arrangement of the carboxylate, the pyrazole ring, and the alpha-methyl group is critical for binding affinity.